molecular formula C17H24N2O4 B2413804 N1-cycloheptyl-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 899956-55-9

N1-cycloheptyl-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No.: B2413804
CAS No.: 899956-55-9
M. Wt: 320.389
InChI Key: ZYZPUFRBTIZIMN-UHFFFAOYSA-N
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Description

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide is an organic compound with a complex molecular structure It is characterized by the presence of a cycloheptyl group and a 3,4-dimethoxyphenyl group attached to an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide typically involves the reaction of cycloheptylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.

Industrial Production Methods

Industrial production of N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cycloheptyl-N’-(3,4-dimethylphenyl)ethanediamide
  • N-cycloheptyl-N’-(3,4-dimethoxyphenyl)urea
  • N-cycloheptyl-N’-(3,4-dimethoxyphenyl)sulfonylglycinamide

Uniqueness

N-cycloheptyl-N’-(3,4-dimethoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cycloheptyl-N'-(3,4-dimethoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-22-14-10-9-13(11-15(14)23-2)19-17(21)16(20)18-12-7-5-3-4-6-8-12/h9-12H,3-8H2,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZPUFRBTIZIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCCCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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